molecular formula C31H42N2O6S2 B10910505 Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

Cat. No.: B10910505
M. Wt: 602.8 g/mol
InChI Key: YGSCFNSJPQEBBN-UHFFFAOYSA-N
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Description

    Dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate): is a complex organic compound with the molecular formula CHNOS and a molecular weight of 602.8 g/mol.

  • It belongs to the class of cyclohepta[b]thiophene derivatives.
  • The compound’s structure consists of two 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate moieties linked by a 1,5-dioxopentane-1,5-diyl bridge.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can likely be prepared through multi-step organic synthesis involving suitable starting materials.

      Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing in appropriate solvents with suitable reagents.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, one might use oxidizing agents like potassium permanganate or chromic acid. Reduction could involve hydrogenation using a metal catalyst. Substitution reactions might occur with nucleophiles.

      Major Products: The specific products formed would depend on the reaction conditions. For example, oxidation might yield carboxylic acid derivatives, while reduction could lead to saturated analogs.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stereochemistry, and potential as a building block for other compounds.

      Biology and Medicine: Investigate its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.

      Industry: Its unique structure could inspire novel materials or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate how it exerts its effects.
    • Molecular targets and pathways remain unexplored, but understanding these would be crucial for therapeutic applications.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, you might compare it with other cyclohepta[b]thiophene derivatives or compounds containing benzothiophene cores.

      Uniqueness: Highlight its distinctive features, such as the bridging dioxopentane moiety and the specific substitution pattern.

    Properties

    Molecular Formula

    C31H42N2O6S2

    Molecular Weight

    602.8 g/mol

    IUPAC Name

    propyl 6-methyl-2-[[5-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    InChI

    InChI=1S/C31H42N2O6S2/c1-5-14-38-30(36)26-20-12-10-18(3)16-22(20)40-28(26)32-24(34)8-7-9-25(35)33-29-27(31(37)39-15-6-2)21-13-11-19(4)17-23(21)41-29/h18-19H,5-17H2,1-4H3,(H,32,34)(H,33,35)

    InChI Key

    YGSCFNSJPQEBBN-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCCC

    Origin of Product

    United States

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